2-(4-o-Tolyl-piperazin-1-yl)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-o-Tolyl-piperazin-1-yl)-ethylamine” is a chemical compound that has been studied for its potential therapeutic applications . It is also known as “4-o-Tolyl-1-piperazineethanol” and has the molecular formula C13H20N2O .
Synthesis Analysis
The synthesis of this compound has been described in the literature . It was selected from a library of previously synthesized and described structures, considering its non-selective affinity for the adrenoceptors with a preference towards the α1-adrenoceptors .Molecular Structure Analysis
The molecular structure of “2-(4-o-Tolyl-piperazin-1-yl)-ethylamine” includes a piperazine ring, which is a heterocyclic amine, and a tolyl group, which is a methylphenyl group . The compound has a non-selective affinity for the adrenoceptors .Scientific Research Applications
Synthesis and Derivative Development
- Synthesis of Novel Compounds : A study by Rajkumar, Kamaraj, and Krishnasamy (2014) highlights the synthesis of novel derivatives of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, which are then evaluated for antimicrobial activities. These compounds show significant antibacterial and antifungal activities, demonstrating the potential of derivatives of piperazine compounds like 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine in antimicrobial research (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Chemical Analysis and Pharmacology
- Quantitative Structure-Activity Relationship (QSAR) Assays : Research by Brzezińska, Kośka, and Walczyński (2003) utilized thin-layer chromatographic data in QSAR assays of derivatives including those similar to 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine. This study indicates the use of such compounds in developing predictive models for pharmacological activity of new drug candidates (Brzezińska, Kośka, & Walczyński, 2003).
Antimicrobial Studies
- Development of Antimicrobial Agents : Saadeh, Mosleh, and Mubarak (2009) synthesized novel compounds from antiparasitic precursors, including derivatives of 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine. These compounds exhibited potent antiamoebic and antigiardial activities, suggesting their potential as antimicrobial agents (Saadeh, Mosleh, & Mubarak, 2009).
Chemical Reactions and Synthesis
- Reactions with Vinylphosphonates : Khusainova, Samigullin, and Galkina (2017) investigated the reactions of vinylphosphonates with piperazines, including the addition of 2-(piperazin-1-yl)ethanamine to diethyl vinylphosphonate. This research demonstrates the chemical reactivity of piperazine derivatives and their application in organic synthesis (Khusainova, Samigullin, & Galkina, 2017).
Environmental Applications
- Carbon Dioxide Capture : Freeman, Davis, and Rochelle (2010) explored the degradation of aqueous piperazine in carbon dioxide capture. Piperazine derivatives, including 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine, have applications in carbon capture technologies due to their resistance to thermal degradation and oxidation (Freeman, Davis, & Rochelle, 2010).
Organic Chemistry
- Synthesis of Optically Active Piperazines : Yahiro and Ito (1986) reported on the synthesis of optically active piperazines from specific precursors, indicating the use of 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine derivatives in the production of optically active compounds for various applications in organic chemistry (Yahiro & Ito, 1986).
Future Directions
properties
IUPAC Name |
2-[4-(2-methylphenyl)piperazin-1-yl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-12-4-2-3-5-13(12)16-10-8-15(7-6-14)9-11-16/h2-5H,6-11,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPUXJVDEJKNGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406307 |
Source
|
Record name | 2-[4-(2-Methylphenyl)piperazin-1-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-o-Tolyl-piperazin-1-yl)-ethylamine | |
CAS RN |
58334-09-1 |
Source
|
Record name | 4-(2-Methylphenyl)-1-piperazineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58334-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(2-Methylphenyl)piperazin-1-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.